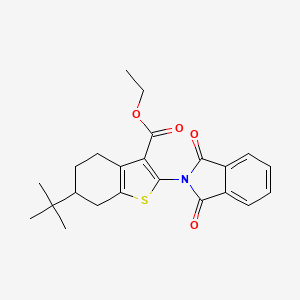![molecular formula C15H13BrCl3NO5 B11481403 (3Z)-3-[(2S,3S,4S)-6-bromo-3-nitro-2-(trichloromethyl)-3,4-dihydro-2H-chromen-4-yl]-4-hydroxypent-3-en-2-one](/img/structure/B11481403.png)
(3Z)-3-[(2S,3S,4S)-6-bromo-3-nitro-2-(trichloromethyl)-3,4-dihydro-2H-chromen-4-yl]-4-hydroxypent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3Z)-3-[(2S,3S,4S)-6-bromo-3-nitro-2-(trichloromethyl)-3,4-dihydro-2H-chromen-4-yl]-4-hydroxypent-3-en-2-one is a complex organic molecule that features a chromen structure with various substituents, including a bromine atom, a nitro group, and a trichloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(2S,3S,4S)-6-bromo-3-nitro-2-(trichloromethyl)-3,4-dihydro-2H-chromen-4-yl]-4-hydroxypent-3-en-2-one typically involves multiple steps:
Formation of the chromen core: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Nitration: The nitro group can be introduced via nitration using nitric acid or a nitrating mixture.
Addition of the trichloromethyl group: This can be done through a halogen exchange reaction using trichloromethyl reagents.
Formation of the hydroxypent-3-en-2-one moiety: This step involves the addition of the hydroxypent-3-en-2-one fragment through a suitable coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction of the nitro group can yield amines, which can further participate in various chemical transformations.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of reaction mechanisms: Its reactions can provide insights into the mechanisms of organic transformations.
Biology and Medicine
Potential therapeutic agents: Due to its structural complexity, the compound may exhibit biological activity that can be explored for therapeutic applications.
Biochemical studies: It can be used in studies to understand the interaction of organic molecules with biological systems.
Industry
Material science: The compound’s unique structure may find applications in the development of new materials with specific properties.
Pharmaceuticals: It can be a precursor or intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism by which (3Z)-3-[(2S,3S,4S)-6-bromo-3-nitro-2-(trichloromethyl)-3,4-dihydro-2H-chromen-4-yl]-4-hydroxypent-3-en-2-one exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-3-[(2S,3S,4S)-6-chloro-3-nitro-2-(trichloromethyl)-3,4-dihydro-2H-chromen-4-yl]-4-hydroxypent-3-en-2-one
- (3Z)-3-[(2S,3S,4S)-6-bromo-3-nitro-2-(dichloromethyl)-3,4-dihydro-2H-chromen-4-yl]-4-hydroxypent-3-en-2-one
Uniqueness
The presence of the bromine atom and the specific arrangement of substituents in (3Z)-3-[(2S,3S,4S)-6-bromo-3-nitro-2-(trichloromethyl)-3,4-dihydro-2H-chromen-4-yl]-4-hydroxypent-3-en-2-one distinguishes it from similar compounds. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H13BrCl3NO5 |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
(Z)-3-[(2S,3S,4S)-6-bromo-3-nitro-2-(trichloromethyl)-3,4-dihydro-2H-chromen-4-yl]-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C15H13BrCl3NO5/c1-6(21)11(7(2)22)12-9-5-8(16)3-4-10(9)25-14(15(17,18)19)13(12)20(23)24/h3-5,12-14,21H,1-2H3/b11-6+/t12-,13-,14-/m0/s1 |
InChI Key |
PDOMCSKRLYLTKS-HAAZFRHNSA-N |
Isomeric SMILES |
C/C(=C(\[C@H]1[C@@H]([C@H](OC2=C1C=C(C=C2)Br)C(Cl)(Cl)Cl)[N+](=O)[O-])/C(=O)C)/O |
Canonical SMILES |
CC(=C(C1C(C(OC2=C1C=C(C=C2)Br)C(Cl)(Cl)Cl)[N+](=O)[O-])C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11481325.png)
![4-(Methoxymethyl)-6-methyl-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11481328.png)
![4-Hydroxy-2-oxo-6-[(pyridin-2-ylmethyl)sulfanyl]-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11481329.png)


![Methyl {[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}(phenyl)acetate](/img/structure/B11481350.png)
![methyl [(3S,4R)-4-hydroxytetrahydrothiophen-3-yl]carbamate](/img/structure/B11481364.png)
![N-[4-({1-[2-(3,4-dimethoxyphenyl)ethyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl}sulfamoyl)phenyl]acetamide](/img/structure/B11481370.png)
![1-{[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B11481371.png)
![N-(furan-3-ylmethyl)-2-[(4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]acetamide](/img/structure/B11481372.png)
![1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11481379.png)
![1-[2-(4-chlorophenyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B11481387.png)
![N-(2-bromo-4-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B11481398.png)
![N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11481415.png)
